7-Methylbenzo[d]thiazol-2(3H)-one
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Overview
Description
7-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group attached to the seventh position and a ketone group at the second position. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with an appropriate carbonyl compound. One common method is the reaction of 2-aminothiophenol with methyl isothiocyanate under basic conditions to form the desired benzothiazole derivative . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of 7-Methylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety . The compound’s ability to inhibit enzyme activity is attributed to its structural similarity to the enzyme’s natural substrates.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the ketone group at the second position, resulting in different chemical reactivity and biological activity.
Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of various substituents on biological activity.
6-Methylbenzothiazole: The methyl group is attached at the sixth position, leading to different steric and electronic effects.
Uniqueness
7-Methylbenzo[d]thiazol-2(3H)-one is unique due to the presence of both a methyl group and a ketone group, which confer distinct chemical properties and biological activities. Its ability to inhibit monoamine oxidase enzymes with high selectivity makes it a promising candidate for therapeutic applications in neurodegenerative and psychiatric disorders .
Biological Activity
7-Methylbenzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a methyl group at the seventh position and a ketone group at the second position of the benzothiazole ring. This specific arrangement contributes to its unique reactivity and biological properties.
This compound exhibits its biological activity primarily through the inhibition of monoamine oxidase (MAO) enzymes. By binding to the active site of MAO, it prevents the breakdown of neurotransmitters such as dopamine and serotonin. This mechanism is particularly relevant in treating neurodegenerative diseases and psychiatric disorders, where increased neurotransmitter levels can alleviate symptoms of depression and anxiety.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated its effectiveness, particularly against Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 8 μg/mL .
Anticancer Properties
The compound has also shown promising anticancer activity. Studies have evaluated its effects on different cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116). The results indicate that this compound can inhibit cell proliferation and induce apoptosis in these cancer cells .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 27 | Induces apoptosis |
HepG-2 | 24 | Inhibits cell cycle progression |
HCT-116 | 30 | Promotes apoptosis via caspase activation |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. Its ability to inhibit MAO not only helps in elevating neurotransmitter levels but also protects neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
Case Studies
- Neurodegenerative Disease Model : In a study involving animal models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for Alzheimer's disease.
- Cancer Cell Studies : A series of experiments conducted on MCF-7 cells revealed that treatment with the compound led to significant reductions in cell viability, with a notable increase in apoptotic markers such as cleaved caspase-3 and PARP .
Properties
IUPAC Name |
7-methyl-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCWRGPJUDZREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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